3-(Hydroxymethyl)pentan-2-ylbutyrate
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Overview
Description
3-(Hydroxymethyl)pentan-2-ylbutyrate: is a chemical compound with the following systematic name: 2,2,4-trimethyl-1,3-pentanediol 1-monoisobutyrate . Its structure consists of a pentanediol backbone with an isobutyrate ester group attached to one of the hydroxyl groups. Let’s break it down:
Pentanediol Backbone: The core structure contains a five-carbon chain with two hydroxyl groups (hence the “pentanediol” part).
Isobutyrate Ester Group: The isobutyrate moiety is an ester formed by the reaction of isobutyric acid with one of the hydroxyl groups.
Preparation Methods
Synthetic Routes: The synthesis of 3-(Hydroxymethyl)pentan-2-ylbutyrate involves several steps. One common approach is through Suzuki–Miyaura coupling , a versatile method for carbon–carbon bond formation. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst . The specific boron reagent used can vary, but boronic acids or boronate esters are often employed.
Industrial Production: While I don’t have specific industrial production details, large-scale synthesis likely involves optimization of the Suzuki–Miyaura coupling or related methods. Industrial processes focus on efficiency, cost-effectiveness, and safety.
Chemical Reactions Analysis
Reactivity: 3-(Hydroxymethyl)pentan-2-ylbutyrate can participate in various reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes could modify the ester or hydroxyl groups.
Substitution: Substitution reactions can occur at the ester or hydroxyl positions.
Boron Reagents: As mentioned earlier, boronic acids or boronate esters are crucial for Suzuki–Miyaura coupling.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Solvents: Common solvents include DMF, DMSO, or toluene.
Major Products: The major products depend on the specific reaction conditions. For example, coupling with aryl halides leads to aryl-substituted derivatives.
Scientific Research Applications
3-(Hydroxymethyl)pentan-2-ylbutyrate finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It might serve as a precursor for drug development.
Polymer Chemistry: Its functional groups can be incorporated into polymers.
Mechanism of Action
The exact mechanism of action remains context-dependent. It could involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its specific targets.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related esters or pentanediols. Its uniqueness lies in the combination of hydroxyl and ester functionalities.
Properties
Molecular Formula |
C10H20O3 |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-(hydroxymethyl)pentan-2-yl butanoate |
InChI |
InChI=1S/C10H20O3/c1-4-6-10(12)13-8(3)9(5-2)7-11/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
CZRZJVBFPMMLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)C(CC)CO |
Origin of Product |
United States |
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